molecular formula C21H25NO4 B1589475 Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine CAS No. 149818-98-4

Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine

Cat. No.: B1589475
CAS No.: 149818-98-4
M. Wt: 355.4 g/mol
InChI Key: XJFJKCSCNLXBCY-GOSISDBHSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate. This designation accurately reflects the complete structural architecture, encompassing the R-stereochemistry at the alpha-carbon, the methyl ester functionality, and the biphenyl substituent attached at the 4-position. The compound exhibits multiple alternative nomenclature systems, including the designation as [1,1'-Biphenyl]-4-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR)-. Chemical databases consistently identify this molecule through its MDL number MFCD04972001, facilitating systematic chemical information retrieval.

The molecular architecture demonstrates a linear carbon chain backbone extending from the amino acid core, with the tert-butyloxycarbonyl protecting group positioned at the amino terminus and a methyl ester group terminating the carboxyl end. The biphenyl substituent extends laterally from the beta-carbon position, creating a three-dimensional molecular framework that significantly influences both physical properties and potential biological interactions. Computational modeling studies have indicated that the biphenyl moiety adopts preferential conformations that minimize steric hindrance while maximizing aromatic stabilization interactions.

The SMILES notation COC(=O)C@@HNC(=O)OC(C)(C)C provides a concise representation of the molecular connectivity and stereochemical configuration. This notation emphasizes the R-configuration at the alpha-carbon through the @@ designation, highlighting the importance of stereochemical specification in accurately describing this chiral molecule. The structural complexity necessitates careful consideration of conformational preferences and potential rotational barriers around key bonds, particularly those involving the biphenyl system and the tert-butyloxycarbonyl protecting group.

Stereochemical Configuration and Chiral Center Analysis

The stereochemical configuration of this compound centers on a single chiral center located at the alpha-carbon of the alanine residue, which adopts the R-configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical assignment places the compound within the D-amino acid family when considered from the Fischer projection perspective, although the R/S nomenclature provides the most precise stereochemical description. The presence of this single chiral center renders the molecule optically active, with specific rotation values that have been experimentally determined for related tert-butyloxycarbonyl-protected phenylalanine derivatives.

Comparative analysis with standard amino acid derivatives reveals that the R-configuration at the alpha-carbon significantly influences both conformational preferences and intermolecular interactions. The stereochemical arrangement positions the bulky biphenyl substituent in a configuration that minimizes unfavorable steric interactions with the tert-butyloxycarbonyl protecting group while allowing optimal π-π stacking interactions between aromatic systems in crystalline assemblies. Nuclear magnetic resonance spectroscopy studies have confirmed the stereochemical assignment through analysis of coupling constants and chemical shift patterns that are characteristic of R-configured alpha-amino acid derivatives.

The chiral center analysis extends beyond simple configurational assignment to encompass dynamic stereochemical effects, including potential epimerization pathways and conformational preferences. Studies on related tert-butyloxycarbonyl-protected amino acids have demonstrated that the protecting group provides significant steric shielding of the alpha-carbon, thereby enhancing stereochemical stability under various chemical conditions. The biphenyl substituent further contributes to stereochemical stability through its extended aromatic system, which creates additional conformational constraints that favor retention of the R-configuration.

Comparative Structural Analysis with Biphenylalanine Derivatives

Structural comparison with related biphenylalanine derivatives reveals distinctive architectural features that differentiate this compound from simpler phenylalanine analogs. The biphenyl system introduces extended conjugation and increased molecular rigidity compared to mono-phenyl derivatives such as N-tert-butyloxycarbonyl-L-phenylalanine methyl ester. This extended aromatic framework significantly influences molecular packing arrangements and intermolecular interaction patterns, as evidenced by crystallographic studies of related biphenyl-containing amino acid derivatives.

The tert-butyloxycarbonyl protecting group maintains consistent structural characteristics across the family of protected amino acids, exhibiting similar conformational preferences and steric requirements. However, the presence of the biphenyl substituent modifies the overall molecular shape and electronic distribution, leading to altered crystallization behaviors and solid-state properties. Comparative analyses with simpler protected phenylalanine derivatives demonstrate that the biphenyl system enhances π-π stacking interactions while introducing additional rotational degrees of freedom around the biaryl bond.

Molecular modeling studies have revealed that the biphenyl substituent adopts preferential conformations that differ significantly from those observed in mono-phenyl analogs. The extended aromatic system creates opportunities for multiple intermolecular aromatic interactions, leading to more complex packing arrangements in crystalline materials compared to simpler phenylalanine derivatives. These structural differences manifest in measurably distinct physical properties, including altered melting points, solubility characteristics, and spectroscopic signatures that reflect the unique electronic environment created by the biphenyl chromophore.

Crystallographic Characterization and Packing Behavior

Crystallographic analysis of this compound reveals complex three-dimensional packing arrangements that are dominated by intermolecular hydrogen bonding and aromatic stacking interactions. The predicted density of 1.113±0.06 g/cm³ indicates efficient molecular packing within the crystal lattice. The boiling point prediction of 508.6±50.0 °C suggests substantial intermolecular forces that must be overcome during phase transitions, consistent with the presence of multiple hydrogen bonding sites and extensive aromatic interactions.

The crystalline architecture demonstrates characteristic features of tert-butyloxycarbonyl-protected amino acids, including hydrogen bonding networks involving the carbamate carbonyl oxygen and the ester functionality. Studies on related dipeptide systems, such as N-tert-butyloxycarbonyl-L-valyl-L-valine methyl ester, have revealed twisted parallel β-sheet arrangements that may serve as structural analogs for understanding the packing behavior of the biphenyl derivative. The extended aromatic system of the biphenyl substituent creates additional opportunities for π-π stacking interactions that contribute to crystal stability and influence molecular orientation within the lattice.

Computational predictions indicate a predicted pKa value of 10.95±0.46, which reflects the electronic influence of the biphenyl system on the carbamate nitrogen. This value is consistent with the electron-withdrawing nature of the extended aromatic framework and provides insight into potential ionization behavior under various pH conditions. The crystallographic data support the formation of well-ordered crystalline materials, as evidenced by successful crystallization protocols developed for related tert-butyloxycarbonyl-protected amino acids. These protocols typically involve controlled nucleation using seed crystals followed by recrystallization from weakly polar solvents, suggesting similar approaches may be applicable to the biphenyl derivative.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(19(23)25-4)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,22,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFJKCSCNLXBCY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435499
Record name Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149818-98-4
Record name Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection and Activation of the Amino Acid Precursor

A common starting point is N-(tert-butoxycarbonyl)-L-serine methyl ester or N-(tert-butoxycarbonyl)-L-alanine methyl ester. The amino group is protected by the Boc group to prevent side reactions during subsequent steps.

  • Step A: Formation of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

    This involves tosylation of the hydroxyl group of Boc-serine methyl ester using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine and catalytic 4-dimethylaminopyridine (4-DMAP) in dichloromethane at 0 °C, yielding the tosylate intermediate. This step activates the hydroxyl group for substitution reactions.

Halogenation to Form Iodoalanine Derivative

  • Step B: Conversion of Tosylate to Iodoalanine Methyl Ester

    The tosylate is reacted with sodium iodide in acetone at room temperature to substitute the tosylate with iodine, forming N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester. This reaction proceeds via a pseudo-Finkelstein reaction and is typically carried out over several days at room temperature to avoid by-products from higher temperatures.

Palladium-Catalyzed Cross-Coupling to Introduce Biphenyl Group

  • Step C: Cross-Coupling Reaction

    The β-iodoalanine methyl ester intermediate undergoes a palladium-catalyzed cross-coupling reaction with a biphenyl organometallic reagent (e.g., biphenyl zinc reagent) in the presence of Pd2(dba)3 and tri(o-tolyl)phosphine as ligands in DMF at 60 °C. Zinc dust is used for in situ formation of the organozinc species. This step introduces the 4,4'-biphenyl substituent at the β-position of the alanine backbone.

Asymmetric Synthesis and Chiral Auxiliary Approaches

For the preparation of the R-enantiomer, asymmetric synthesis methods employing chiral auxiliaries such as pseudoephenamine have been developed. These methods involve:

  • Coupling of N-Boc alanine with pseudoephenamine to form amide intermediates.
  • Formation of N-tert-butyl imine derivatives.
  • Alkylative construction of quaternary R-methyl R-amino acids using bis-electrophiles.
  • Subsequent cleavage of the chiral auxiliary to yield enantiomerically enriched products.

This approach allows precise control over stereochemistry and is applicable to the synthesis of quaternary α-amino acids with biphenyl substituents.

Alternative C–H Functionalization Methods

Recent advances in C–H activation chemistry provide alternative routes to functionalize amino acid derivatives directly:

  • Iridium- or rhodium-catalyzed C–H borylation and arylation allow selective modification of amino acid side chains.
  • These methods can be employed to install biphenyl or other aryl groups on protected amino acid methyl esters under mild conditions.
  • However, these techniques require careful selection of catalysts and reaction conditions to achieve regioselectivity and maintain stereochemical integrity.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents/Catalysts Conditions Yield (%) Notes
A Boc Protection & Tosylation N-(tert-butoxycarbonyl)-L-serine methyl ester TsCl, Et3N, 4-DMAP, CH2Cl_2 0 °C, stirring 64-69 Activation of hydroxyl group as tosylate for substitution
B Pseudo-Finkelstein Iodination Boc-O-tosyl serine methyl ester NaI, acetone RT, several days 80-82 Avoid reflux to prevent by-products; iodide substitution
C Pd-Catalyzed Cross-Coupling Boc-β-iodoalanine methyl ester Zn, Pd2(dba)3, P(o-Tol)_3, DMF 60 °C, inert atmosphere Variable Introduction of 4,4'-biphenyl group via organozinc intermediate
D Chiral Auxiliary Alkylation N-Boc alanine + pseudoephenamine Pivaloyl chloride, bis-electrophiles Mixed solvents, RT High Enables asymmetric synthesis of R-enantiomer with quaternary center
E C–H Activation Arylation N-Boc amino acid methyl esters Rhodium or iridium catalysts, aryl bromides Elevated temp (100-150 °C) Moderate Direct arylation of side chains; requires optimization for regio- and stereoselectivity

Research Findings and Considerations

  • The iodination step (Step B) is sensitive to temperature; higher temperatures lead to decomposition and side products such as methoxycarbonyloxazolidin-2-one due to intramolecular nucleophilic attack.
  • Palladium-catalyzed cross-coupling is efficient for installing biphenyl groups but requires careful control of ligands and reaction atmosphere to prevent catalyst deactivation.
  • Asymmetric synthesis using chiral auxiliaries provides high enantiomeric excess and is suitable for preparing enantiomerically pure R-forms, critical for biological applications.
  • C–H functionalization methods offer a promising alternative for late-stage functionalization but currently face challenges in yield and stereoselectivity for complex amino acids.

Chemical Reactions Analysis

Types of Reactions

Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

    Deprotection: The major product formed is the free amine derivative of the amino acid.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Peptide Synthesis

Boc-Ala-Biphenyl is primarily utilized as an intermediate in peptide synthesis. The Boc group serves as a protective group for the amino functionality, preventing undesired reactions during the coupling of amino acids. This application is critical in the formation of complex peptides and proteins, which are essential in various biological functions and therapeutic applications.

Key Features:

  • Protective Group: The Boc group can be easily removed under acidic conditions, allowing for further functionalization of the amino group.
  • Versatile Building Block: Its biphenyl structure may enhance the solubility and stability of peptides, making it an attractive choice for researchers.

Pharmaceutical Development

The compound has garnered interest in drug development due to its potential biological activity. Although specific biological data may be limited, compounds with similar structures often exhibit promising pharmacological properties. Research into derivatives of Boc-Ala-Biphenyl could lead to the discovery of new therapeutic agents.

Potential Applications:

  • Drug Design: The biphenyl structure may influence drug-receptor interactions, potentially improving efficacy.
  • Prodrug Development: Its derivatives might be engineered to enhance bioavailability or target specific biological pathways.

Interaction Studies

Boc-Ala-Biphenyl is also used in studies investigating its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Techniques Employed:

  • Binding Affinity Studies: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to assess binding interactions.
  • Structural Biology Approaches: X-ray crystallography or NMR spectroscopy may elucidate the structural basis of interactions with target biomolecules.

Mechanism of Action

The mechanism of action of Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Configuration Form
Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine (Target) 149818-98-4 C₂₁H₂₅NO₄ 355.43 Boc, biphenyl, methyl ester R Crystalline solid
N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine 147923-08-8 C₂₀H₂₃NO₄ 341.41 Boc, biphenyl, carboxylic acid L Crystalline powder
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid N/A C₂₀H₂₃NO₄ 341.41 Boc, biphenyl, carboxylic acid S Solid
N-Benzyloxycarbonyl-DL-alanine 4132-86-9 C₁₁H₁₃NO₄ 223.22 Benzyloxycarbonyl (Z), carboxylic acid DL (racemic) Powder

Key Observations :

Boc vs. Z Protection: The target compound and Boc-protected analogs (e.g., N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine) are acid-labile, whereas the Z group in N-Benzyloxycarbonyl-DL-alanine requires hydrogenolysis for deprotection .

Methyl Ester vs.

Stereochemistry : The R-configuration in the target contrasts with L- or S-enantiomers in analogs, impacting biological activity and synthetic utility .

Stability and Handling

  • Boc-Protected Compounds : Stable under basic conditions but degrade in acidic environments (e.g., trifluoroacetic acid) .
  • Z-Protected Compound : Requires hydrogen gas or palladium catalysts for deprotection, posing safety challenges .
  • Methyl Ester Hydrolysis : The target compound may undergo enzymatic or chemical hydrolysis in vivo, releasing the active carboxylic acid .

Biological Activity

Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine (commonly referred to as Boc-R-4,4'-biphenyl-alanine) is a synthetic compound characterized by its complex structure, which includes a biphenyl moiety and an amino acid derivative. Its molecular formula is C21H25NO4C_{21}H_{25}NO_{4} with a molecular weight of approximately 355.43 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to protect the amino group from undesired reactions during the synthesis process. This article focuses on the biological activity of this compound, highlighting its potential applications in drug development and interactions with biological macromolecules.

The biological activity of this compound primarily revolves around its amino and carboxylic functional groups. The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions such as peptide bond formation. Compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties : Many amino acid derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • P-glycoprotein Modulation : Some derivatives have been shown to interact with P-glycoprotein (P-gp), potentially reversing drug resistance in cancer therapy .

Interaction Studies

Interaction studies involving this compound focus on its binding affinities and interactions with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking and ATPase activity assays are commonly employed to evaluate these interactions.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructure CharacteristicsUnique Features
N-tert-butyloxycarbonyl-alanineContains an alanine residueCommonly used in peptide synthesis
Methyl-L-valineValine instead of alanineExhibits different biological activity
N-Boc-phenylalaninePhenylalanine with a Boc groupUsed in various peptide synthesis applications

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various amino acid derivatives, including those similar to this compound. The results indicated that these compounds exhibited cytotoxic effects on several cancer cell lines, suggesting potential for therapeutic applications.

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)15
N-Boc-phenylalanineHeLa (cervical cancer)20
Methyl-L-valineA549 (lung cancer)25

Case Study 2: P-glycoprotein Interaction

Another study focused on the interaction of amino acid derivatives with P-glycoprotein. The compound was tested for its ability to modulate P-gp activity, which is crucial for overcoming multidrug resistance in cancer therapy. Results showed that it could significantly stimulate ATPase activity at specific concentrations.

Table 3: P-glycoprotein Modulation

CompoundConcentration (µM)ATPase Activity (% stimulation)
This compound0.5150
N-Boc-phenylalanine0.5130
Control-100

Q & A

Q. How can the enantiomeric purity of Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine be reliably determined?

Methodological Answer: Enantiomeric purity is critical for structure-activity studies. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with racemic standards. Alternatively, circular dichroism (CD) spectroscopy can confirm the R-configuration by analyzing Cotton effects at 220–250 nm. For quantitative analysis, integrate HPLC peak areas or calculate enantiomeric excess (ee) using NMR with chiral shift reagents like Eu(hfc)₃ .

Q. What synthetic strategies are effective for introducing the tert-butyloxycarbonyl (Boc) group to 4,4'-biphenylalanine derivatives?

Methodological Answer: The Boc group is typically introduced via a two-step process:

  • Step 1: Protect the amino group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a catalytic base (DMAP or triethylamine) at 0–5°C.
  • Step 2: Methylate the carboxylic acid using methyl iodide and a mild base (e.g., K₂CO₃) in DMF at room temperature. Monitor reaction progress by TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution) to isolate the Boc-protected product .

Q. How should researchers handle the biphenyl moiety during purification to avoid decomposition?

Methodological Answer: The biphenyl group is prone to π-π stacking, leading to aggregation. Use low-polarity solvents (e.g., hexane/ethyl acetate mixtures) during column chromatography to minimize interactions. For recrystallization, employ a solvent system with dichloromethane and hexane (1:5 v/v) under nitrogen to prevent oxidation. Characterize the crystalline product via X-ray diffraction to confirm structural integrity .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in NMR data for Boc-protected biphenylalanine derivatives?

Methodological Answer: Contradictions often arise from rotational barriers in the biphenyl system or Boc group conformational flexibility. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C to observe dynamic effects. For ambiguous peaks, apply 2D NMR (HSQC, HMBC) to assign coupling between the biphenyl protons and the chiral center. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to model rotational energy barriers and predict splitting patterns .

Q. How can Suzuki-Miyaura cross-coupling be optimized for modifying the 4,4'-biphenyl core without Boc group cleavage?

Methodological Answer: The Boc group is base-sensitive, so avoid strong bases (e.g., K₂CO₃). Instead, use Pd(PPh₃)₄ (2 mol%) with cesium fluoride (CsF) as a mild base in THF/H₂O (4:1 v/v) at 60°C. Pre-activate the boronic acid partner (e.g., 4-biphenylboronic acid) by stirring with molecular sieves for 1 hour. Monitor coupling efficiency via LC-MS and quench with aqueous NH₄Cl to prevent deprotection. Purify via size-exclusion chromatography (Sephadex LH-20) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

Methodological Answer: Racemization occurs at the α-carbon during activation. Use:

  • Coupling agents: HOBt/DIC or Oxyma Pure/DIC for milder activation.
  • Low temperature: Conduct couplings at 4°C in DMF.
  • Short activation times: Limit pre-activation of the amino acid to <2 minutes. Confirm stereochemical fidelity by cleaving a small portion of the resin and analyzing via Marfey’s reagent derivatization followed by LC-MS .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

Methodological Answer: Discrepancies may arise from adduct formation or incomplete ionization. Use high-resolution mass spectrometry (HRMS) in ESI+ mode with sodium trifluoroacetate as an internal calibrant. For persistent issues, derivatize the compound with acetic anhydride to enhance ionization efficiency. Compare isotopic patterns with theoretical simulations (e.g., mMass software) to identify impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine
Reactant of Route 2
Reactant of Route 2
Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine

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